KSD 2405

Description

Structure

3D Structure

Properties

IUPAC Name |

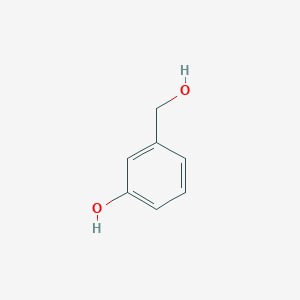

3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVJCVWFVRATSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211035 | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

620-24-6 | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 620-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H652F6XF7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

KSD 2405: A Technical Guide on its Discovery, Antileishmanial Activity, and Postulated Mechanisms

For Immediate Release

This technical guide provides an in-depth overview of KSD 2405, a natural product identified as a potential antileishmanial agent. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the discovery, quantitative biological data, and experimental protocols related to this compound.

Executive Summary

This compound is the identifier for the chemical compound 3-Hydroxybenzyl alcohol (CAS No. 620-24-6). Initially identified as an endogenous metabolite, its significance in the context of infectious diseases was highlighted by the discovery of its antileishmanial properties. This guide details the seminal research that led to its isolation from a fungal source and presents the available data on its bioactivity against Leishmania donovani. While the precise mechanism of action is yet to be fully elucidated, this paper outlines potential pathways based on the known effects of similar phenolic compounds on protozoan parasites.

Discovery and History

This compound (3-Hydroxybenzyl alcohol) was identified as a bioactive secondary metabolite through a bioassay-guided fractionation of extracts from the filamentous fungus Geosmithia langdonii.[1] The research, published in 2014 by Malak et al., aimed to discover new antileishmanial compounds from natural sources.[1] The fungus was cultured in various media, with the ethyl acetate (B1210297) extract from the potato dextrose broth (PDB) culture showing the highest potency against Leishmania donovani, the causative agent of visceral leishmaniasis.[1] Subsequent isolation and spectroscopic analysis of the active extract led to the identification of 3-Hydroxybenzyl alcohol among other active metabolites.[1]

Quantitative Data: Antileishmanial Activity

The study by Malak et al. evaluated the in vitro activity of the isolated compounds against L. donovani promastigotes.[1] The results for 3-Hydroxybenzyl alcohol and other related compounds from the study are summarized in the table below.

| Compound Name | Identifier | Molecular Formula | Molecular Weight ( g/mol ) | IC50 against L. donovani (µM) |

| 3-Hydroxybenzyl alcohol | This compound | C₇H₈O₂ | 124.14 | 34.0 |

| 2,5-Dihydroxybenzaldehyde | - | C₇H₆O₃ | 138.12 | 3.3 |

| (+)-Epiepoformin | - | C₇H₈O₃ | 140.14 | 6.9 |

| 2,5-Dihydroxybenzyl alcohol | - | C₇H₈O₃ | 140.14 | 8.5 |

| 3-Hydroxytoluene | - | C₇H₈O | 108.14 | 9.2 |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments that would have been conducted in the discovery and evaluation of this compound.

Fungal Cultivation and Extraction

-

Organism: Geosmithia langdonii.

-

Culture Medium: Potato Dextrose Broth (PDB) is used for large-scale cultivation to maximize the production of secondary metabolites.

-

Incubation: The fungus is cultivated in the liquid medium under agitation for a specified period to allow for growth and metabolite secretion.

-

Extraction: The culture broth is filtered to separate the mycelium from the filtrate. The filtrate is then subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate, to isolate the secondary metabolites. The organic extract is concentrated under vacuum to yield a crude extract for further analysis.

Bioassay-Guided Fractionation

This process involves separating the crude extract into fractions and testing each for biological activity to identify the active components.

In Vitro Antileishmanial Activity Assay

-

Parasite Culture: Leishmania donovani promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 26°C.

-

Assay Procedure:

-

Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

-

The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.

-

Plates are incubated for 72 hours at 26°C.

-

Parasite viability is assessed using a colorimetric method, such as the MTT assay, which measures metabolic activity.

-

The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentrations.

-

Signaling Pathways and Mechanism of Action

The specific signaling pathways in Leishmania donovani targeted by this compound have not yet been reported. However, based on the known antiprotozoal activities of phenolic compounds, several potential mechanisms can be postulated. Phenolic compounds are known to exert their effects through multiple mechanisms, often involving oxidative stress and disruption of cellular integrity.

The following diagram illustrates general potential mechanisms of action for phenolic compounds against Leishmania.

Potential Mechanisms Include:

-

Disruption of Plasma Membrane: Phenolic compounds can intercalate into the parasite's cell membrane, altering its fluidity and permeability, leading to leakage of intracellular components.

-

Mitochondrial Dysfunction: Interference with the mitochondrial electron transport chain can lead to a collapse of the mitochondrial membrane potential, decreased ATP production, and an increase in reactive oxygen species (ROS).

-

Enzyme Inhibition: Key enzymes in the parasite's unique metabolic pathways, such as those involved in redox defense (e.g., trypanothione reductase), could be inhibited.

-

Induction of Oxidative Stress: The accumulation of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to parasite death.

Further research is required to determine which of these, or other, pathways are specifically modulated by this compound.

Conclusion and Future Directions

This compound (3-Hydroxybenzyl alcohol), a metabolite from the fungus Geosmithia langdonii, has been identified as a compound with moderate in vitro activity against Leishmania donovani. While its potency is less than that of other co-isolated metabolites, its simple phenolic structure presents a potential scaffold for medicinal chemistry optimization to enhance its antileishmanial efficacy.

Future research should focus on:

-

Elucidating the specific molecular target(s) and signaling pathways affected by this compound in Leishmania.

-

Conducting structure-activity relationship (SAR) studies to design more potent analogs.

-

Evaluating the efficacy of this compound and its derivatives in in vivo models of leishmaniasis.

-

Assessing the toxicity profile of these compounds against mammalian cells to determine their therapeutic index.

The discovery of this compound underscores the importance of natural products, particularly from fungal sources, as a valuable reservoir for new anti-infective drug leads.

References

KSD 2405 safety and handling guidelines

No Publicly Available Information for KSD 2405

A comprehensive search for safety and handling guidelines, preclinical and clinical data, and the mechanism of action for a compound designated "this compound" has yielded no publicly available information. This suggests that "this compound" may be an internal research compound, a discontinued (B1498344) project, or a designation not yet disclosed in public scientific literature or regulatory filings.

Without accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, direct correspondence with the originating research institution or company, or search for publications and patents using alternative compound names or identifiers if available.

No Publicly Available Data for KSD 2405 Prevents In-Depth Technical Guide

A comprehensive search for the solubility and biological activity of a compound designated as KSD 2405 has yielded no publicly available scientific data. As a result, the creation of an in-depth technical guide, as requested, is not possible at this time.

Searches for "this compound" did not identify a specific chemical entity within drug development or life sciences research contexts. The searches primarily returned information on industrial products, including a coating agent named "Enviroline 2405" and a polycarbonate material, "Makrolon® 2405". One chemical vendor lists a "this compound" with the CAS number 620-24-6, which corresponds to Benzyl Disulfide. However, there is no associated research literature detailing its solubility in various solvents or its mechanism of action in a biological system, which are critical for the requested guide.

Without any quantitative data on the solubility of this compound in different solvents, a comparative data table cannot be constructed. Furthermore, the absence of any published studies means there are no established experimental protocols for determining its solubility that can be detailed.

Crucially, no information was found regarding any signaling pathways or biological mechanisms of action associated with a compound named this compound. This lack of data makes it impossible to create the requested diagrams of signaling pathways, experimental workflows, or logical relationships.

Therefore, the core requirements of the request—a technical guide with data presentation, experimental protocols, and visualizations for an audience of researchers and drug development professionals—cannot be fulfilled due to the absence of foundational scientific information on a compound with the designation this compound.

Olaparib: An In-Depth Technical Guide to Degradation and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation and stability of olaparib (B1684210), a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers. Understanding the degradation pathways and stability profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and outlines the analytical methods for stability assessment.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. Olaparib has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.

The results indicate that olaparib is most susceptible to degradation under basic and acidic hydrolytic conditions, with significant degradation also observed under oxidative stress.[1][2] The drug demonstrates good stability under neutral, thermal, and photolytic conditions.[2][3]

Quantitative Degradation Data

The following table summarizes the percentage of olaparib degradation observed under various stress conditions from different studies.

| Stress Condition | Reagent/Parameters | Duration | % Degradation | Reference |

| Acid Hydrolysis | 5 M HCl | 30 min | 12.69% | [4] |

| 1 M HCl | 60 °C | Marked Degradation | ||

| 1N HCl | 80 °C, 1 hour | Significant Degradation | ||

| Base Hydrolysis | 1 M NaOH | 60 °C | Extensive Degradation | |

| 1N NaOH | 80 °C, 1 hour | Stable | ||

| 0.2 M NaOH | 70 °C, 10 hours | Labile | ||

| Oxidative | 15% H₂O₂ (w/w) | 60 °C | Slight Degradation | |

| 30% H₂O₂ | 80 °C, 1 hour | 13.92% | ||

| Thermal | 70 °C | 3 hours | No Degradation | |

| Photolytic | UV light | - | No Degradation | |

| Neutral Hydrolysis | Water | 60 °C | Stable |

Degradation Pathway of Olaparib

Under stress conditions, olaparib degrades into several products. The primary degradation pathway involves the hydrolysis of the amide bond in the piperazine (B1678402) ring under both acidic and basic conditions, leading to the formation of DP-O1 and DP-O2. Oxidative stress results in the formation of other degradation products, including DP-O4.

Experimental Protocols for Forced Degradation

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections describe the protocols used for the forced degradation of olaparib.

General Sample Preparation

A stock solution of olaparib is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. For the stress studies, an aliquot of the stock solution is subjected to the conditions outlined below.

Acid Degradation

-

A standard solution of 5 mL olaparib is taken in a 50 mL volumetric flask.

-

To this, 2.5 mL of 5 M HCl is added.

-

The mixture is kept for 30 minutes.

-

After the specified time, the solution is neutralized with 2.5 mL of 5 M NaOH.

-

The final volume is made up to 50 mL with the mobile phase.

Base Degradation

-

A standard solution of 5 mL olaparib is placed in a 50 mL volumetric flask.

-

2.5 mL of 5 M NaOH is added to the flask.

-

The solution is maintained for 30 minutes.

-

Neutralization is carried out with 2.5 mL of 5 M HCl.

-

The volume is adjusted to 50 mL with the mobile phase.

Oxidative Degradation

-

A solution of olaparib is treated with a specified concentration of hydrogen peroxide (e.g., 15% w/w or 30%).

-

The reaction is allowed to proceed at a controlled temperature (e.g., 60°C or 80°C) for a defined period.

-

The resulting solution is then prepared for analysis.

Thermal Degradation

-

A powdered sample of olaparib is spread as a thin layer on a petri dish.

-

The sample is placed in a hot air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 3 hours).

-

After exposure, a known amount of the sample is dissolved and diluted for analysis.

Photolytic Degradation

-

Olaparib solution or solid sample is exposed to UV light.

-

The exposure is carried out for a specified duration to assess photosensitivity.

-

The sample is then prepared and analyzed for any degradation.

Stability-Indicating Analytical Methods

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the drug substance from its degradation products. For olaparib, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique.

RP-HPLC Method Parameters

The following table summarizes a typical RP-HPLC method used for the analysis of olaparib and its degradation products.

| Parameter | Condition | Reference |

| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) | |

| Mobile Phase | Ammonium acetate (B1210297) buffer (pH 3.5) : Methanol (50:50 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 254 nm | |

| Injection Volume | 20 µL | |

| Retention Time | ~4.32 min |

Method Validation

The stability-indicating RP-HPLC method for olaparib has been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

-

Specificity: The method is able to resolve olaparib from its degradation products and any excipients, ensuring that the peak for the active ingredient is pure.

-

Linearity: A linear relationship between the concentration of olaparib and the detector response is observed over a specified range (e.g., 80 µg/mL to 120 µg/mL), with a correlation coefficient (R²) of approximately 0.998.

-

Accuracy: The accuracy of the method is confirmed by recovery studies, with percentage recovery typically falling within the acceptable range of 98-102%.

-

Precision: The method demonstrates good precision, with the relative standard deviation (RSD) for replicate injections being well below the acceptance criteria of 2%.

-

Robustness: The method is shown to be robust, with minor variations in parameters such as mobile phase composition and flow rate not significantly affecting the results.

Conclusion

This technical guide has summarized the key aspects of olaparib's degradation and stability. The drug is most susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. The primary degradation pathway involves the cleavage of the amide bond in the piperazine moiety. A validated stability-indicating RP-HPLC method is available for the quantitative determination of olaparib in the presence of its degradation products. This information is vital for the development of stable formulations and for ensuring the quality and safety of olaparib-containing drug products. Further research could focus on the complete structural elucidation of all degradation products and the kinetics of the degradation processes.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Preparing Stock Solutions for Novel Research Compounds: A General Protocol

Application Note: The following protocols provide a generalized framework for the preparation of stock solutions for novel or uncharacterized research compounds, referred to herein as "KSD 2405". Given that the specific physicochemical properties of "this compound" are not publicly available, it is imperative for the researcher to first determine these properties, particularly solubility, to ensure the preparation of an accurate and stable stock solution.

Preliminary Assessment: Solubility Testing

Prior to preparing a stock solution, it is crucial to determine the solubility of the compound in various common laboratory solvents.[1][2] This step will identify the most appropriate solvent for dissolution and help in selecting a suitable concentration for the stock solution.

Experimental Protocol: Qualitative Solubility Assessment

-

Aliquot the Compound: Weigh out small, equal amounts (e.g., 1-2 mg) of this compound into several separate, labeled microcentrifuge tubes.

-

Solvent Addition: To each tube, add a small, precise volume (e.g., 100 µL) of a different solvent. A recommended panel of solvents includes:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

-

Mixing: Vortex each tube vigorously for 30-60 seconds.

-

Observation: Visually inspect each tube for undissolved particulate matter. If the compound has dissolved, add another aliquot of the compound to determine if a higher concentration can be achieved. If the compound has not dissolved, gently warm the solution (e.g., to 37°C) and vortex again to see if solubility is temperature-dependent.

-

Record Observations: Note the solvents in which the compound is fully soluble, partially soluble, or insoluble.

Data Presentation: Solubility Summary Table

The results of the solubility assessment should be recorded in a clear and organized manner.

| Solvent | Temperature (°C) | Observation (e.g., Soluble, Partially Soluble, Insoluble) |

| DMSO | 25 | |

| Ethanol | 25 | |

| Methanol | 25 | |

| PBS, pH 7.4 | 25 | |

| Deionized Water | 25 |

Preparation of a Concentrated Stock Solution

Once a suitable solvent has been identified, a concentrated stock solution can be prepared. Stock solutions are advantageous as they are generally more stable and reduce the potential for bacterial growth compared to working solutions.[3]

Experimental Protocol: Molar Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in a selected solvent (e.g., DMSO). The user will need to know the molecular weight (MW) of this compound.

Materials:

-

This compound powder

-

Selected solvent (e.g., DMSO, anhydrous)

-

Analytical balance

-

Volumetric flask or appropriate sterile, conical tube

-

Pipettors and sterile tips

-

Vortex mixer

Procedure:

-

Calculate the Required Mass: Use the following formula to calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution:

-

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

-

Example for 10 mL of a 10 mM solution with a hypothetical MW of 450.5 g/mol :

-

Mass (g) = 0.010 mol/L x 0.010 L x 450.5 g/mol = 0.04505 g = 45.05 mg

-

-

-

Weigh the Compound: Accurately weigh out the calculated mass of this compound using an analytical balance.

-

Dissolve the Compound: Transfer the weighed compound to the volumetric flask or conical tube. Add a portion of the selected solvent (e.g., about 70-80% of the final volume).

-

Ensure Complete Dissolution: Cap the container and vortex thoroughly until all of the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is stable under these conditions.

-

Bring to Final Volume: Once the compound is fully dissolved, add the solvent to reach the final desired volume.

-

Mix and Aliquot: Mix the solution thoroughly one final time. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at an appropriate temperature, typically -20°C or -80°C, protected from light.

Data Presentation: Stock Solution Parameters

| Parameter | Value |

| Compound Name | This compound |

| Molecular Weight ( g/mol ) | User to input |

| Stock Concentration (mM) | 10 |

| Solvent | User to select |

| Storage Temperature (°C) | -20 or -80 |

Visualization of Workflows

Diagram: Solubility Testing Workflow

Caption: Workflow for determining the qualitative solubility of this compound.

Diagram: Stock Solution Preparation Workflow

Caption: Step-by-step protocol for preparing a concentrated stock solution.

References

Application Notes and Protocols for a Novel Kinase Inhibitor: KSD-2405

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "KSD 2405." The following application notes and protocols are provided as a comprehensive, illustrative template for the qualitative and quantitative analysis of a novel kinase inhibitor, herein referred to as KSD-2405. These protocols are based on standard methodologies in drug discovery and development and can be adapted for a specific compound of interest.

Application Note: KSD-2405

Compound Name: KSD-2405

Putative Mechanism of Action: KSD-2405 is a potent and selective, ATP-competitive inhibitor of the novel serine/threonine kinase, OncoKinase-1 (OK-1). Dysregulation of the OK-1 signaling pathway has been implicated in the proliferation and survival of various cancer cell lines. KSD-2405 is under investigation as a potential therapeutic agent for tumors exhibiting overexpression or constitutive activation of OK-1.

Key Applications:

-

Quantitative Analysis: Determination of in vitro potency (IC₅₀), cellular efficacy (EC₅₀), and binding affinity (Kᵢ).

-

Qualitative Analysis: Assessment of target engagement and downstream signaling pathway modulation in cellular models.

-

Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Quantitative Analysis Protocols

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of KSD-2405 against its target, OK-1, using a luminescence-based kinase assay.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of KSD-2405 in 100% DMSO.

-

Create a serial dilution series of KSD-2405 in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). A common starting concentration for the 12-point curve is 100 µM.

-

Prepare a solution of recombinant OK-1 enzyme and its specific peptide substrate in assay buffer.

-

Prepare a 1 mM ATP solution in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the KSD-2405 dilution series to the wells of a 384-well white, flat-bottom plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

-

Add 10 µL of the enzyme/substrate mix to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution (final concentration typically at the Kₘ for ATP).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial kinase-glo luminescence reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the normalized percent inhibition against the logarithm of the KSD-2405 concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

-

Quantitative Data Summary:

| Compound | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |

| KSD-2405 | OK-1 | 15.2 | -1.1 | 0.99 |

| Staurosporine | OK-1 | 5.8 | -1.0 | 0.98 |

Cell-Based Proliferation Assay (EC₅₀ Determination)

This protocol details the measurement of the half-maximal effective concentration (EC₅₀) of KSD-2405 on the proliferation of a cancer cell line (e.g., HCT116) that is dependent on OK-1 activity.

Experimental Protocol:

-

Cell Culture:

-

Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed 5,000 cells per well in a 96-well clear, flat-bottom plate and allow them to adhere overnight.

-

Prepare a serial dilution of KSD-2405 in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the KSD-2405 dilutions. Include DMSO-only wells as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of a resazurin-based viability reagent (e.g., alamarBlue) to each well and incubate for 4 hours.

-

Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percent viability against the logarithm of the KSD-2405 concentration.

-

Fit the data to a 4PL curve to determine the EC₅₀ value.

-

Quantitative Data Summary:

| Compound | Cell Line | EC₅₀ (µM) | Assay | Timepoint |

| KSD-2405 | HCT116 | 0.25 | Proliferation | 72h |

| KSD-2405 | Normal Fibroblasts | > 50 | Proliferation | 72h |

Qualitative Analysis Protocols

Western Blot for Target Engagement and Pathway Modulation

This protocol is for assessing the ability of KSD-2405 to inhibit the phosphorylation of a known downstream substrate of OK-1 (Substrate-P) in a cellular context.

Experimental Protocol:

-

Cell Treatment and Lysis:

-

Seed HCT116 cells in a 6-well plate and grow to 80-90% confluency.

-

Treat the cells with varying concentrations of KSD-2405 (e.g., 0, 0.1, 0.5, 2.0 µM) for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Substrate-P and total Substrate-P. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

Caption: Hypothetical signaling pathway of OncoKinase-1 (OK-1) and the inhibitory action of KSD-2405.

Caption: General experimental workflow for the preclinical evaluation of a novel kinase inhibitor.

Caption: Go/No-Go decision-making logic for advancing a lead compound in drug discovery.

Application Notes and Protocols for the Analysis of Novel Compound KSD 2405 using HPLC and GC-MS

Disclaimer: As of December 2025, publicly available information on a compound specifically designated "KSD 2405" for analysis by HPLC and GC-MS is not available. The following application notes and protocols are provided as a detailed, generalized framework for the analysis of a novel small molecule compound, hypothetically named this compound, and are intended for use by researchers, scientists, and drug development professionals. These protocols should be adapted based on the actual physicochemical properties of the compound of interest.

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This application note describes a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound in a research setting.

Experimental Protocol

1.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for method development.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Standard Solution: A stock solution of this compound (1 mg/mL) prepared in a suitable solvent (e.g., Acetonitrile or DMSO, depending on solubility). Working standards are prepared by serial dilution of the stock solution.

-

Sample Preparation: The sample matrix containing this compound should be processed to ensure the compound is in a soluble and injectable form. This may involve extraction, filtration, and dilution steps.

1.2. Chromatographic Conditions

A gradient elution is often a good starting point for a novel compound to determine the optimal separation conditions.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | To be determined by UV scan (e.g., 254 nm) |

| Gradient Program | Time (min) |

1.3. Data Presentation

The following table summarizes hypothetical quantitative data for a calibration curve of this compound.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,123 |

| 50 | 758,990 |

| 100 | 1,520,456 |

1.4. Experimental Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification of this compound

This application note outlines a general procedure for the analysis of this compound by GC-MS, assuming the compound is volatile or can be derivatized to become volatile.

Experimental Protocol

2.1. Instrumentation and Materials

-

GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole system).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Derivatization Reagent (if necessary): A suitable reagent to increase the volatility and thermal stability of this compound (e.g., BSTFA for silylation).

-

Standard Solution: A stock solution of this compound (1 mg/mL) in a volatile organic solvent (e.g., Methanol or Dichloromethane).

-

Sample Preparation: Samples containing this compound may require extraction (e.g., liquid-liquid extraction or solid-phase extraction) and concentration prior to analysis.

2.2. GC-MS Conditions

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium at 1.0 mL/min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 500 m/z |

2.3. Data Presentation

The following table presents hypothetical data for the identification and quantification of this compound.

| Parameter | Value |

| Retention Time (RT) | 12.5 min |

| Molecular Ion (M+) | To be determined (e.g., m/z 280) |

| Key Fragment Ions | To be determined (e.g., m/z 150, 95, 77) |

| Quantification Ion | To be determined (e.g., m/z 150) |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantification (LOQ) | 50 ng/mL |

2.4. Logical Relationship Diagram for Method Development

Caption: Decision pathway for GC-MS method development for this compound.

3-Hydroxybenzyl Alcohol: A Comprehensive Reference Standard for Analytical and Biological Applications

Introduction

3-Hydroxybenzyl alcohol (3-HBA), a phenolic compound, serves as a crucial reference standard in a variety of analytical and research applications. Its well-defined chemical and physical properties make it an ideal candidate for the calibration of analytical instruments, quantification of related compounds, and as a control in biological assays. This document provides detailed application notes and protocols for the use of 3-Hydroxybenzyl alcohol as a reference standard, catering to the needs of researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use. The key properties of 3-Hydroxybenzyl alcohol are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 620-24-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 69-72 °C |

| Solubility | Soluble in water, methanol (B129727), ethanol (B145695), and DMSO |

| Purity | ≥99% (as specified by supplier) |

Analytical Applications

3-Hydroxybenzyl alcohol is extensively utilized as a reference standard in various analytical techniques for the identification and quantification of the analyte in different matrices.

High-Performance Liquid Chromatography (HPLC)

Application: To develop a stability-indicating HPLC method for the quantification of 3-Hydroxybenzyl alcohol and its related substances. This method is applicable for quality control of raw materials and in studies investigating the degradation kinetics of 3-HBA.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Hydroxybenzyl alcohol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

-

Calibration Curve: Inject the working standard solutions and plot the peak area against the corresponding concentration to generate a calibration curve.

-

Sample Analysis: Prepare the sample solution in the mobile phase, inject it into the HPLC system, and determine the concentration of 3-Hydroxybenzyl alcohol using the calibration curve.

Quantitative Data:

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Workflow for HPLC Method Development:

Caption: Workflow for HPLC analysis using 3-HBA.

Gas Chromatography (GC)

Application: To determine the purity of 3-Hydroxybenzyl alcohol and quantify it in various samples, particularly for volatile and semi-volatile analyses.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Hydroxybenzyl alcohol reference standard and dissolve it in 10 mL of methanol or ethyl acetate.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.

-

-

Chromatographic Conditions:

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL (split or splitless mode as required).

-

-

Calibration and Analysis: Construct a calibration curve by injecting the working standard solutions. Analyze the sample under the same conditions to determine the concentration of 3-Hydroxybenzyl alcohol.

Quantitative Data:

| Parameter | Typical Value |

| Linearity Range | 5 - 200 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | ~1 µg/mL |

| Limit of Quantification (LOQ) | ~3 µg/mL |

Workflow for GC Analysis:

Caption: Workflow for GC analysis using 3-HBA.

UV-Vis Spectrophotometry

Application: For the rapid quantification of 3-Hydroxybenzyl alcohol in simple matrices where interfering substances are minimal.

Experimental Protocol:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 3-Hydroxybenzyl alcohol in methanol or water with concentrations ranging from 2 µg/mL to 20 µg/mL.

-

Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for 3-Hydroxybenzyl alcohol (typically around 275 nm).

-

Measure the absorbance of the standard solutions at the λmax.

-

-

Calibration and Analysis: Plot a calibration curve of absorbance versus concentration. Measure the absorbance of the sample solution and determine the concentration of 3-HBA from the calibration curve.

Quantitative Data:

| Parameter | Typical Value |

| Linearity Range | 2 - 20 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.997 |

| Molar Absorptivity (ε) | Dependent on solvent |

Biological Applications

Given its phenolic structure, 3-Hydroxybenzyl alcohol is a relevant reference standard in biological assays investigating antioxidant and cellular signaling pathways.

Antioxidant Activity Assays

Application: To serve as a reference standard in antioxidant capacity assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay Protocol:

-

Reagents: DPPH solution (0.1 mM in methanol), 3-Hydroxybenzyl alcohol standard solutions (various concentrations in methanol), and a positive control (e.g., ascorbic acid).

-

Procedure:

-

In a 96-well plate, add 100 µL of different concentrations of the 3-HBA standard solution.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Scavenging Assay Protocol:

-

Reagents: ABTS stock solution (7 mM), potassium persulfate (2.45 mM), 3-Hydroxybenzyl alcohol standard solutions, and a positive control.

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of 3-HBA standard solution to 1 mL of the diluted ABTS solution.

-

Measure the absorbance at 734 nm after 6 minutes.

-

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Antioxidant Activity Data (Illustrative):

| Assay | IC50 of 3-HBA (µg/mL) | IC50 of Ascorbic Acid (µg/mL) |

| DPPH | To be determined experimentally | ~5-10 |

| ABTS | To be determined experimentally | ~2-5 |

Cellular Signaling Pathway Studies

Application: As a reference compound in studies investigating the modulation of cellular signaling pathways, such as the Nrf2 and MAPK pathways, which are often influenced by phenolic compounds.[1][2]

Workflow for Investigating Nrf2 Pathway Activation:

Caption: Workflow for Nrf2 pathway analysis.

Protocol for In Vitro Cell-Based Assays:

-

Cell Culture: Culture appropriate cell lines (e.g., HepG2, RAW 264.7) under standard conditions.

-

Treatment: Treat cells with various concentrations of 3-Hydroxybenzyl alcohol (prepared from a stock solution in DMSO and diluted in culture medium) for a specified duration.

-

Western Blot Analysis:

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Nrf2, Nrf2, phospho-p38, p38, phospho-JNK, JNK) and appropriate secondary antibodies.

-

Visualize and quantify the protein bands.

-

-

Quantitative PCR (qPCR):

-

Isolate total RNA from the treated cells and synthesize cDNA.

-

Perform qPCR using primers for target genes (e.g., HO-1, NQO1 for the Nrf2 pathway).

-

Analyze the relative gene expression levels.

-

By using 3-Hydroxybenzyl alcohol as a reference standard, researchers can ensure the accuracy and reproducibility of their findings in these complex biological assays.

Disclaimer: The quantitative data provided in the tables are typical values and may vary depending on the specific experimental conditions, instrumentation, and the purity of the reference standard used. It is essential to validate these methods in your own laboratory. The biological applications are based on the known activities of similar phenolic compounds and provide a basis for further investigation.

References

Troubleshooting & Optimization

troubleshooting KSD 2405 solubility issues

KSD 2405 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a lipophilic molecule, characterized by low aqueous solubility and high permeability. Its solubility is highly dependent on the solvent and pH. For optimal results, it is crucial to use recommended solvents and follow specific preparation protocols.

Q2: What are the recommended solvents for creating a stock solution of this compound?

A2: For initial stock solutions, high-purity, anhydrous-grade organic solvents are recommended. The most common and effective solvent is Dimethyl Sulfoxide (DMSO). Other organic solvents like Ethanol and Dimethylformamide (DMF) can also be used, though they may be less effective.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: It is not recommended to dissolve this compound directly in aqueous solutions. The compound will likely not dissolve and may form a precipitate. A concentrated stock solution in an appropriate organic solvent (e.g., DMSO) should be prepared first and then serially diluted into the aqueous experimental medium.

Troubleshooting Guide

Issue 1: this compound precipitates when diluted into aqueous media for cell-based assays.

Possible Causes:

-

The final concentration of the organic solvent (e.g., DMSO) in the media is too low to maintain solubility.

-

The concentration of this compound exceeds its solubility limit in the final aqueous medium.

-

The stock solution was not properly mixed or was stored improperly, leading to precipitation.

-

Interaction with components in the media (e.g., proteins, salts) is causing the compound to fall out of solution.

Solutions:

-

Optimize Final Solvent Concentration: Maintain a final DMSO concentration between 0.1% and 0.5% in your cell culture medium. Ensure your vehicle control experiments use the same final DMSO concentration.

-

Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific experimental medium. Avoid working at concentrations above this limit.

-

Use a Co-solvent: In some cases, adding a co-solvent like PEG 400 or Tween-80 to the final dilution can help maintain solubility.

-

Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a clear stock solution immediately before use. Vortex thoroughly after each dilution step.

Issue 2: Inconsistent results or low potency observed in in-vitro assays.

Possible Causes:

-

Poor solubility is leading to an inaccurate final concentration of the compound in the assay.

-

The compound is precipitating over the course of a long incubation period.

-

Adsorption of the lipophilic compound to plasticware (e.g., pipette tips, microplates).

Solutions:

-

Verify Solubility in Assay Buffer: Before conducting the full experiment, visually inspect the highest concentration of this compound in the assay buffer under a microscope to check for precipitation.

-

Incorporate a Surfactant: For cell-free biochemical assays, consider adding a non-ionic surfactant like Triton X-100 or Tween-20 (typically at 0.01%) to the buffer to improve solubility and prevent adsorption.

-

Use Low-Binding Plasticware: Employ low-protein-binding microplates and pipette tips to minimize loss of the compound due to adsorption.

-

Consider Formulation Strategies: For more complex assays, using a formulation approach with cyclodextrins (e.g., HP-β-CD) can enhance the solubility and stability of this compound in aqueous solutions.

Data & Protocols

Quantitative Solubility Data for this compound

The following table summarizes the approximate solubility of this compound in various common laboratory solvents at room temperature (25°C).

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | > 100 | > 250 | Recommended for primary stock solutions. |

| DMF | ~50 | ~125 | Alternative for stock solutions. |

| Ethanol (95%) | ~10 | ~25 | May require warming to fully dissolve. |

| Methanol | ~5 | ~12.5 | Lower solubility; not ideal for stock. |

| PBS (pH 7.4) | < 0.001 | < 0.0025 | Practically insoluble. |

| Water | < 0.001 | < 0.0025 | Practically insoluble. |

Note: Molar solubility is estimated based on a hypothetical molecular weight of 400 g/mol .

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, low-binding microcentrifuge tubes

-

Calibrated pipette

-

Vortex mixer

Methodology:

-

Weigh the Compound: Accurately weigh out 4 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

-

Dissolve: Tightly cap the tube and vortex at room temperature for 5-10 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used if dissolution is slow, but allow the solution to return to room temperature before use.

-

Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1-3 months) or -80°C for long-term storage.

Visual Guides

Caption: Troubleshooting workflow for this compound solubility issues.

Caption: Solvent system selection guide for this compound experiments.

optimizing KSD 2405 concentration for efficacy

Welcome to the technical support center for KSD-2405. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of KSD-2405 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the effective application of KSD-2405.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for KSD-2405?

A1: KSD-2405 is a potent and selective small molecule inhibitor of the MEK1/2 kinases. By binding to and inhibiting MEK1/2, KSD-2405 prevents the phosphorylation and activation of ERK1/2, a critical downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and other diseases.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: For initial cell-based assays, we recommend a starting concentration range of 0.1 nM to 10 µM. A 10-point dose-response curve with 3-fold serial dilutions is advisable to determine the IC50 value in your specific cell line.

Q3: How should I dissolve and store KSD-2405?

A3: KSD-2405 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.

Q4: Is KSD-2405 expected to be cytotoxic?

A4: Yes, as an inhibitor of the pro-survival MAPK/ERK pathway, KSD-2405 is expected to induce cell cycle arrest and/or apoptosis in sensitive cell lines, leading to a decrease in cell viability. The degree of cytotoxicity is dependent on the cell type and the concentration of KSD-2405 used.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of KSD-2405 concentration.

Issue 1: Lower than expected potency (High IC50 value).

-

Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the KSD-2405 stock solution can lead to degradation.

-

Solution: Prepare fresh aliquots of the KSD-2405 stock solution from the lyophilized powder. Store aliquots at -80°C and use a fresh aliquot for each experiment.

-

-

Possible Cause 2: Cell Line Insensitivity. The chosen cell line may have intrinsic or acquired resistance to MEK inhibitors.

-

Solution: Verify the activation status of the MAPK/ERK pathway in your cell line (e.g., by checking for BRAF or RAS mutations). Consider using a positive control cell line known to be sensitive to MEK inhibition (e.g., A375 melanoma cells).

-

-

Possible Cause 3: High Serum Concentration. Serum contains growth factors that can activate parallel signaling pathways, potentially counteracting the effect of KSD-2405.

-

Solution: Reduce the serum concentration in your cell culture medium during the treatment period (e.g., to 1-2%). Ensure that the reduced serum concentration does not independently affect cell viability.

-

Issue 2: High variability between replicate experiments.

-

Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variability in viability readouts.

-

Solution: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consider using a multichannel pipette for better consistency.

-

-

Possible Cause 2: Edge Effects in Assay Plates. Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in compound concentration and cell health.

-

Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier.

-

-

Possible Cause 3: Inaccurate Compound Dilutions. Errors in preparing the serial dilutions can introduce significant variability.

-

Solution: Prepare a master mix for each concentration and use calibrated pipettes. Perform serial dilutions carefully and vortex briefly between each dilution step.

-

Issue 3: Discrepancy between target engagement and cellular effect.

-

Possible Cause 1: Redundant Signaling Pathways. Inhibition of MEK/ERK may be compensated for by the activation of other pro-survival pathways (e.g., PI3K/AKT).

-

Solution: Investigate the activation status of parallel pathways using techniques like Western blotting or phospho-kinase arrays. Consider combination therapies to co-target redundant pathways.

-

-

Possible Cause 2: Insufficient Treatment Duration. The phenotypic effect (e.g., decreased viability) may require a longer time to manifest after target inhibition.

-

Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing the desired cellular outcome.

-

Data Presentation

Table 1: In Vitro Efficacy of KSD-2405 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 8.5 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.4 |

| HeLa | Cervical Cancer | Wild-type | > 10,000 |

Table 2: Target Engagement of KSD-2405 in A375 Cells

| KSD-2405 Conc. (nM) | p-ERK1/2 Inhibition (%) |

| 1 | 25.3 |

| 10 | 85.1 |

| 100 | 98.7 |

| 1000 | 99.2 |

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using a Luminescent Assay

-

Cell Seeding:

-

Harvest and count cells, then resuspend in the appropriate culture medium to the desired density (e.g., 5,000 cells/well for a 96-well plate).

-

Dispense 90 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10-point serial dilution of KSD-2405 in culture medium at 10x the final desired concentration.

-

Add 10 µL of the 10x compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) controls.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all experimental wells.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized data against the log of the KSD-2405 concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Western Blot for p-ERK1/2 Inhibition

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with varying concentrations of KSD-2405 (and a vehicle control) for 2 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the lysate and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Quantify band intensities using image analysis software.

-

Visualizations

Caption: KSD-2405 inhibits the MAPK signaling pathway.

Caption: Workflow for IC50 determination of KSD-2405.

Caption: Troubleshooting low potency of KSD-2405.

common experimental errors with KSD 2405

Welcome to the technical support center for KSD 2405. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing clear guidance on the use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Issue: I am observing inconsistent results in my cell-based assays.

-

Possible Cause: Inconsistent compound solubility or stability. This compound can be prone to precipitation in aqueous media if not prepared and stored correctly.

-

Troubleshooting Steps:

-

Ensure Proper Dissolution: Always prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before diluting to the final concentration in your cell culture medium.

-

Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize degradation from repeated freezing and thawing.

-

Verify Final Concentration: After diluting to your final aqueous-based media, visually inspect for any signs of precipitation. If observed, consider using a lower final concentration or incorporating a small percentage of a solubilizing agent like Pluronic F-68, if compatible with your cell type.

-

2. Issue: My Western blot results show unexpected changes in off-target proteins.

-

Possible Cause: At higher concentrations, this compound may exhibit off-target effects. The selectivity of the compound is dose-dependent.

-

Troubleshooting Steps:

-

Perform a Dose-Response Curve: It is critical to determine the optimal concentration range for your specific cell line and target. We recommend a concentration range finding experiment starting from 1 nM up to 10 µM.

-

Consult Selectivity Data: Refer to the provided kinase selectivity profile to identify potential off-target interactions and choose appropriate control experiments.

-

Use Control Compounds: Include a structurally unrelated inhibitor for the same target, if available, to confirm that the observed phenotype is specific to this compound's primary mechanism of action.

-

3. Issue: I am not observing the expected downstream signaling inhibition.

-

Possible Cause: The timing of your experiment may not be optimal for observing the peak effect of this compound.

-

Troubleshooting Steps:

-

Conduct a Time-Course Experiment: Treat your cells with this compound at a fixed concentration and collect samples at various time points (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for your endpoint.

-

Check Cell Line Doubling Time: The efficacy of this compound can be cell-cycle dependent. Ensure your treatment duration is appropriate for the doubling time of your cell line.

-

Verify Target Expression: Confirm that your cell line expresses the intended target of this compound at a sufficient level.

-

Data & Protocols

Quantitative Data Summary

The following tables provide key quantitative data for working with this compound.

Table 1: Solubility of this compound

| Solvent | Maximum Solubility (at 25°C) |

| DMSO | 100 mM |

| Ethanol | 25 mM |

| PBS (pH 7.4) | < 10 µM |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line | Recommended Starting Concentration Range |

| Cell Viability (e.g., MTT, CellTiter-Glo) | HeLa, A549 | 10 nM - 20 µM |

| Western Blot (Target Phosphorylation) | MCF7 | 100 nM - 5 µM |

| Kinase Assay (Biochemical) | N/A | 1 nM - 1 µM |

Experimental Protocols

Protocol 1: General Protocol for Cell Viability Assay (MTT)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Target Phosphorylation

-

Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined optimal time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated target and total target overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visual Guides

Signaling & Experimental Workflows

KSD 2405 interfering with assay results

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from the small molecule KSD 2405 in their experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it showing activity across multiple, unrelated assays?

This compound is an investigational compound designed as a kinase inhibitor. However, it has been observed to act as a "frequent hitter" in various high-throughput screening (HTS) campaigns. This suggests that this compound may be a Pan-Assay Interference Compound (PAINS), which can produce false-positive results through non-specific mechanisms rather than direct, selective interaction with the intended target.[1][2][3]

Q2: What are the most likely mechanisms of assay interference for this compound?

Based on its physicochemical properties and observed behavior, this compound is suspected to interfere with assays primarily through two mechanisms:

-

Colloidal Aggregation: At micromolar concentrations typically used in screening, this compound can form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition of enzyme activity.[4][5] This is a common mechanism for many promiscuous inhibitors discovered in HTS.

-

Fluorescence Interference: this compound exhibits intrinsic fluorescence (autofluorescence) at certain wavelengths and can also absorb light in the UV-visible spectrum, potentially quenching the fluorescence of reporter molecules in an assay (an "inner filter effect").

Q3: My fluorescence-based kinase assay shows potent inhibition by this compound. How can I determine if this is a genuine result or an artifact?

To differentiate between genuine inhibition and assay interference, it is crucial to perform a series of counter-assays and control experiments. A logical workflow can help dissect the observed activity. Start by checking for autofluorescence of the compound and then assess for non-specific inhibition due to aggregation.

Q4: I am observing a decrease in signal in my luciferase-based reporter assay. Could this compound be responsible?

Yes, it is possible. Small molecules can directly inhibit the luciferase enzyme, leading to a decrease in the luminescent signal that could be misinterpreted as a biological effect. It is recommended to perform a direct luciferase inhibition assay to rule out this possibility.

Troubleshooting Guides

Issue 1: this compound Shows Potent, Dose-Dependent Inhibition in a Fluorescence-Based Kinase Assay

Possible Cause:

-

Autofluorescence of this compound is artificially increasing the background signal.

-

This compound is quenching the fluorescence of the assay's reporter molecule.

-

This compound is forming aggregates that are non-specifically inhibiting the kinase.

Troubleshooting Steps:

-

Assess Autofluorescence:

-

Prepare serial dilutions of this compound in the assay buffer, without the kinase or other assay reagents.

-

Read the fluorescence at the same excitation and emission wavelengths used in your primary assay.

-